molecular formula C4H11N3OS B12794606 3-(Aminooxy)propyl imidothiocarbamate CAS No. 90642-24-3

3-(Aminooxy)propyl imidothiocarbamate

Cat. No.: B12794606
CAS No.: 90642-24-3
M. Wt: 149.22 g/mol
InChI Key: VDKQIGKGQVVBMG-UHFFFAOYSA-N
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Description

3-(Aminooxy)propyl imidothiocarbamate is a chemical compound with the molecular formula C4H11N3OS It is known for its unique structure, which includes an aminooxy group and an imidothiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminooxy)propyl imidothiocarbamate typically involves the reaction of 3-(Aminooxy)propanol with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminooxy)propyl imidothiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the imidothiocarbamate moiety to thiourea derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted imidothiocarbamates.

Scientific Research Applications

3-(Aminooxy)propyl imidothiocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxime and hydrazone linkages.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through aminooxy click chemistry.

    Medicine: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of ornithine decarboxylase, which is involved in polyamine biosynthesis.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Aminooxy)propyl imidothiocarbamate involves its interaction with specific molecular targets. The aminooxy group is highly reactive and can form stable covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones. This reactivity is exploited in various biochemical applications, including enzyme inhibition and protein modification. The compound’s ability to inhibit ornithine decarboxylase is particularly noteworthy, as it leads to the depletion of polyamines, which are essential for cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Aminooxy-1-propanamine: Another compound with an aminooxy group, known for its inhibitory effects on ornithine decarboxylase.

    Aminooxyacetic acid: A compound used in biochemical research for its ability to inhibit transaminase enzymes.

    Aminooxy PEG derivatives: Used in bioconjugation and drug delivery applications.

Uniqueness

3-(Aminooxy)propyl imidothiocarbamate stands out due to its unique combination of an aminooxy group and an imidothiocarbamate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research. Its ability to inhibit ornithine decarboxylase and modify biomolecules through click chemistry further highlights its significance.

Properties

CAS No.

90642-24-3

Molecular Formula

C4H11N3OS

Molecular Weight

149.22 g/mol

IUPAC Name

3-aminooxypropyl carbamimidothioate

InChI

InChI=1S/C4H11N3OS/c5-4(6)9-3-1-2-8-7/h1-3,7H2,(H3,5,6)

InChI Key

VDKQIGKGQVVBMG-UHFFFAOYSA-N

Canonical SMILES

C(CON)CSC(=N)N

Origin of Product

United States

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